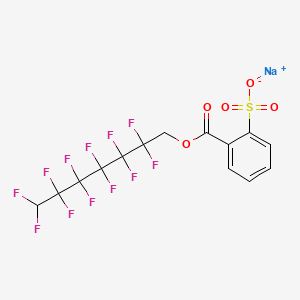
Sodium 1-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 2-sulphonatobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 2-sulphonatobenzoate is a fluorinated surfactant known for its unique properties, including high thermal stability, chemical resistance, and low surface tension. This compound is often used in various industrial applications due to its ability to reduce surface tension in aqueous solutions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 2-sulphonatobenzoate typically involves the following steps:
Fluorination: The starting material, heptane, undergoes fluorination to introduce fluorine atoms at specific positions.
Sulfonation: The fluorinated heptane is then subjected to sulfonation to introduce the sulfonate group.
Benzoate Formation: The sulfonated fluorinated heptane is reacted with benzoic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination and sulfonation processes, followed by purification steps to ensure high purity and yield. The reaction conditions are carefully controlled to optimize the efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Sodium 1-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 2-sulphonatobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Sodium 1-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 2-sulphonatobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological assays and experiments to study cell membranes and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate drugs.
Industry: Utilized in the production of coatings, adhesives, and lubricants due to its unique surface-active properties.
作用機序
The mechanism of action of Sodium 1-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 2-sulphonatobenzoate involves its ability to reduce surface tension and interact with various molecular targets. The compound can form micelles in aqueous solutions, which can encapsulate hydrophobic molecules and enhance their solubility. This property is particularly useful in drug delivery and other applications where solubility is a key factor.
類似化合物との比較
Similar Compounds
Sodium 1-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 2-sulphonatobenzoate: Known for its high thermal stability and chemical resistance.
This compound: Similar in structure but may have different functional groups or chain lengths.
Uniqueness
The uniqueness of this compound lies in its combination of fluorinated and sulfonated groups, which provide exceptional thermal stability, chemical resistance, and surface-active properties. These characteristics make it highly valuable in various industrial and scientific applications.
特性
CAS番号 |
29811-19-6 |
|---|---|
分子式 |
C14H7F12NaO5S |
分子量 |
538.24 g/mol |
IUPAC名 |
sodium;2-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxycarbonyl)benzenesulfonate |
InChI |
InChI=1S/C14H8F12O5S.Na/c15-9(16)11(19,20)13(23,24)14(25,26)12(21,22)10(17,18)5-31-8(27)6-3-1-2-4-7(6)32(28,29)30;/h1-4,9H,5H2,(H,28,29,30);/q;+1/p-1 |
InChIキー |
MQLGEVBWKKFBQN-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C(=C1)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B13419650.png)
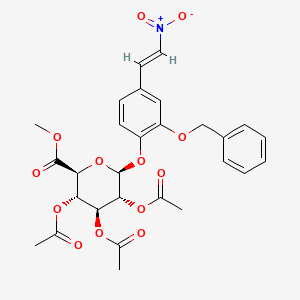
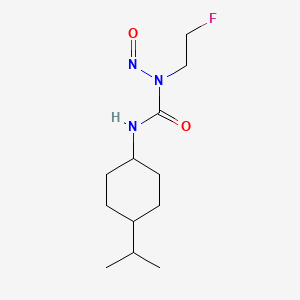
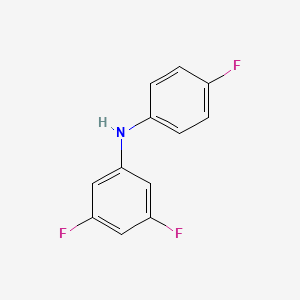

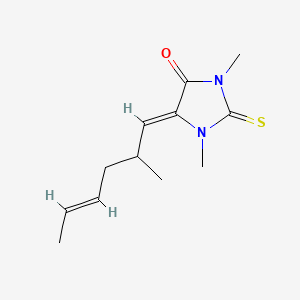
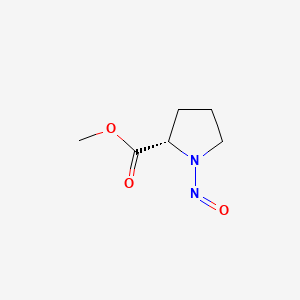
![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanone](/img/structure/B13419701.png)


![(3aR,6R)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13419715.png)


![(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13419736.png)
